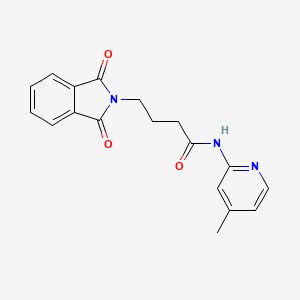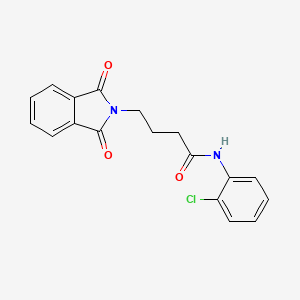![molecular formula C18H14FN3O2 B5803984 N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)
N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclization reactions of anthranilamides with various acids or isocyanates. For instance, Yamato and Takeuchi (1982) demonstrated the synthesis of tetrahydropyrrolo[2,1-b]quinazoline diones through the reaction of 2-(methylamino) benzamide with levulinic acid, showcasing a method for constructing the quinazoline core (Yamato & Takeuchi, 1982). Similar strategies can be adapted for synthesizing N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Quinazoline derivatives exhibit a wide range of molecular structures, influenced by substitutions at different positions on the core. For example, the crystal structures of fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives reveal the impact of fluorine substitution on the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be relevant to understanding the structural aspects of the target compound (Sun, Gao, Wang, & Hou, 2019).
Mecanismo De Acción
Target of Action
Quinazoline derivatives, a class of compounds to which this molecule belongs, have been widely studied for their antitumor properties . They are known to interact with various cellular targets, including tyrosine kinases and other enzymes involved in cell proliferation .
Mode of Action
It’s known that quinazoline derivatives can inhibit the activity of their targets, leading to a decrease in cell proliferation . This inhibition can result in cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Quinazoline derivatives are known to affect various pathways involved in cell proliferation, migration, and survival . These effects can lead to the inhibition of tumor growth and the induction of apoptosis .
Result of Action
The search results indicate that quinazoline derivatives can exhibit considerable antiproliferative activity against various cancer cell lines . They can inhibit cell migration and colony formation, induce cellular apoptosis, and cause cell cycle arrest .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-12-4-6-13(7-5-12)20-17(23)11-3-8-14-15(10-11)21-16-2-1-9-22(16)18(14)24/h3-8,10H,1-2,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTIIRYMBSDOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)F)C(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)

methanone](/img/structure/B5803951.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)




